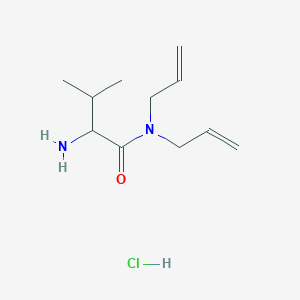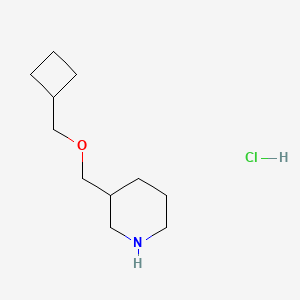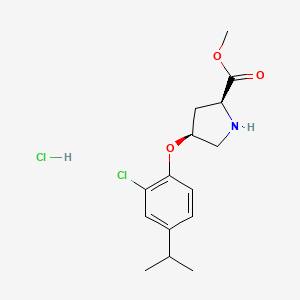
4-Bromo-1-fluoro-2-propoxybenzene
Overview
Description
4-Bromo-1-fluoro-2-propoxybenzene is a synthetic compound that belongs to the family of substituted benzene derivatives.
Preparation Methods
The synthesis of 4-Bromo-1-fluoro-2-propoxybenzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux, and the product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
4-Bromo-1-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-fluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-1-fluoro-2-propoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-fluoro-2-propoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-2-fluoro-1-propoxybenzene: Another isomer with distinct chemical properties and uses
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and physical properties.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBVTARUTZTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)


![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)

![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)




